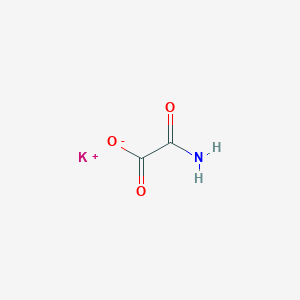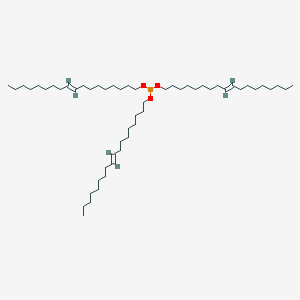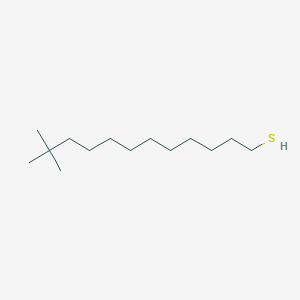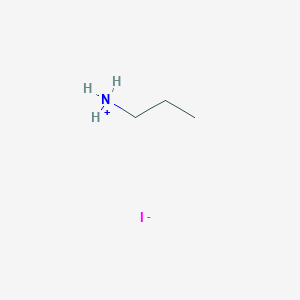
Propylazanium;iodide
Vue d'ensemble
Description
Propylazanium;iodide is a useful research compound. Its molecular formula is C3H10IN and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propylazanium;iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylazanium;iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Death Measurement : Propidium iodide is used to measure cell death by differentiating dead cells from live cells in flow cytometry. It binds to DNA but cannot traverse intact cell membranes, making it an effective marker for cells with permeable membranes typically found in dead cells (Crowley et al., 2016).
Nucleic Acid Marker : It has been used as a marker of nucleic acids due to its fluorescent properties after exposure to UV light. This characteristic makes it useful in immunofluorescence studies and flow cytometry (Hussain et al., 2004).
Apoptosis Analysis : Propidium iodide flow cytometric assay is extensively used for evaluating apoptosis (programmed cell death) in various experimental models. It allows for rapid and precise evaluation of cellular DNA content, identifying hypodiploid cells indicative of apoptosis (Riccardi & Nicoletti, 2006).
Spectrofluorimetric Analysis : It has applications in the spectrofluorimetric determination of iodide in seawater, demonstrating the versatility of propidium iodide beyond biological systems (Frizzarin et al., 2015).
DNA Conformation Probing : Propidium iodide is used as a structural probe for DNA, helping to understand DNA conformation by binding to it through intercalation. This makes it a valuable tool for studying DNA interactions and structure (Wilson et al., 1986).
Imaging Techniques : Propidium iodide has been employed in the synthesis of various iodide compounds used in positron emission tomography (PET), a molecular imaging technique (Eriksson et al., 2007).
Fluorescence and X-ray Computed Tomography : Thiol-organosilica particles internally functionalized with propidium iodide have been developed for use in multicolor fluorescence and X-ray computed tomography, illustrating its potential in advanced imaging technologies (Nakamura et al., 2012).
Propriétés
IUPAC Name |
propylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQOZCVIEHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)
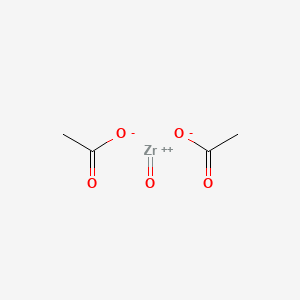

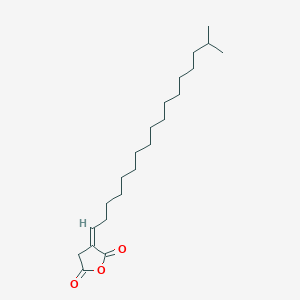
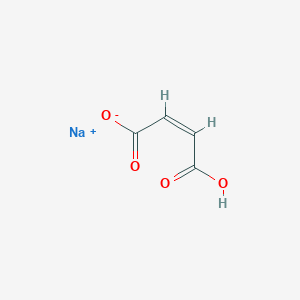
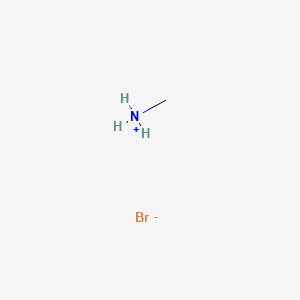
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
